molecular formula C24H21N3O4 B11305780 2-(4-methoxyphenyl)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

2-(4-methoxyphenyl)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No.: B11305780
M. Wt: 415.4 g/mol
InChI Key: LHIFEZXBJAAECE-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound that features a combination of methoxyphenyl and oxadiazole groups

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring followed by the introduction of the methoxyphenyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with molecular targets through its functional groups. The methoxyphenyl groups can participate in hydrogen bonding and π-π interactions, while the oxadiazole ring can engage in electron-donating or withdrawing interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other methoxyphenyl derivatives and oxadiazole-containing molecules. For example:

    Methacetin: A simpler methoxyphenyl derivative with applications in liver function tests.

    Benzimidazole derivatives: Compounds with similar structural features but different biological activities.

    Thiophene derivatives: These compounds share some chemical properties but have distinct applications in medicinal chemistry. The uniqueness of 2-(4-methoxyphenyl)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide lies in its combined structural features, which provide a versatile platform for various applications.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide

InChI

InChI=1S/C24H21N3O4/c1-29-18-11-7-16(8-12-18)15-22(28)25-21-6-4-3-5-20(21)24-26-23(27-31-24)17-9-13-19(30-2)14-10-17/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

LHIFEZXBJAAECE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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